2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide
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Description
2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C29H26FN7O3S and its molecular weight is 571.63. The purity is usually 95%.
BenchChem offers high-quality 2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis and Insecticidal Applications
One research avenue involves the synthesis of various heterocycles, including triazoloquinazolines, which are evaluated for their insecticidal properties. For instance, the study by Fadda et al. (2017) synthesized a range of heterocyclic compounds assessed for their effectiveness against the cotton leafworm, Spodoptera littoralis, highlighting the potential agricultural applications of these compounds Fadda et al., 2017.
Antimicrobial Applications
Antimicrobial research represents another significant application domain. Antypenko et al. (2017) synthesized N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides and evaluated their antibacterial and antifungal activities. This study suggests the potential of these compounds in combating various bacterial and fungal infections Antypenko et al., 2017.
Pharmacological Investigations
In pharmacological contexts, novel triazoloquinazolinones have been synthesized and tested for their H1-antihistaminic activities, offering insights into new therapeutic agents with minimized sedative effects compared to existing treatments. For example, Alagarsamy et al. (2007) identified compounds with significant protection against histamine-induced bronchospasm in guinea pigs, indicating the therapeutic potential of these molecules in allergy treatment Alagarsamy et al., 2007.
Molecular Docking and QSAR Studies
The exploration of the molecular docking and quantitative structure-activity relationship (QSAR) studies, as conducted by Antypenko et al. (2017), provides a computational approach to understanding the interaction mechanisms of these compounds with biological targets. This research could guide the design of more effective antimicrobial agents by elucidating the structural features responsible for their activity Antypenko et al., 2017.
properties
IUPAC Name |
2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN7O3S/c1-17-31-21-6-4-5-7-23(21)36(17)13-12-26-34-28-20-14-24(39-2)25(40-3)15-22(20)33-29(37(28)35-26)41-16-27(38)32-19-10-8-18(30)9-11-19/h4-11,14-15H,12-13,16H2,1-3H3,(H,32,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLLFDAKCZRGPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC(=C(C=C5N=C4SCC(=O)NC6=CC=C(C=C6)F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide |
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